Authored by a Senior Application Scientist
Authored by a Senior Application Scientist
An In-depth Technical Guide to Azepan-4-ol: Properties, Synthesis, and Applications
Introduction: Unveiling the Potential of a Versatile Heterocyclic Scaffold
In the landscape of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to innovation. Among the vast arsenal of heterocyclic compounds, the seven-membered azepane ring system holds a unique position due to its conformational flexibility and three-dimensional character. Azepan-4-ol (CAS No. 39888-51-2), a key derivative, has emerged as a particularly valuable intermediate.[1][2] This guide provides an in-depth technical overview of Azepan-4-ol, consolidating its physicochemical properties, exploring synthetic strategies, detailing analytical methodologies, and discussing its applications for researchers, scientists, and drug development professionals.
The structure of Azepan-4-ol, featuring a saturated seven-membered ring with a hydroxyl group at the 4-position and a secondary amine, imparts a unique combination of properties.[1] The nitrogen atom acts as a site for further modification, while the hydroxyl group provides a handle for functionalization, making it a versatile precursor for more complex molecules.[1][2] Its balanced lipophilicity and hydrogen-bonding capacity make it particularly suitable for the synthesis of bioactive molecules, including potential central nervous system (CNS) active compounds.[1]
Section 1: Core Physicochemical and Structural Properties
A thorough understanding of a compound's physicochemical properties is the foundation of its application in research and development. These parameters dictate its solubility, reactivity, and potential biological interactions.
Identity and Key Identifiers
The unambiguous identification of Azepan-4-ol is crucial for procurement, regulatory compliance, and scientific communication.
| Identifier | Value | Source |
| CAS Number | 39888-51-2 | [1][2][3][4][5] |
| Molecular Formula | C₆H₁₃NO | [1][3][4][5][6] |
| IUPAC Name | azepan-4-ol | [6] |
| Synonyms | 4-hydroxyhexamethyleneimine, Hexahydro-1H-azepin-4-ol, 4-AZEPANOL | [1][2] |
| PubChem CID | 5149746 | [1][2][3] |
| MDL Number | MFCD04038479 | [1][2][3] |
Physicochemical Data
The following table summarizes key experimental and computationally predicted properties of Azepan-4-ol. Predicted values, primarily from robust algorithms like those used by PubChem, offer valuable estimations but should be experimentally verified for critical applications.
| Property | Value | Details | Source |
| Molecular Weight | 115.17 g/mol | [4][6][7] | |
| Appearance | Slightly yellow powder | [2][3][8] | |
| Purity | ≥96% (HPLC) / 98% | Varies by supplier | [2][3][5] |
| Boiling Point | 203.7 °C at 760 mmHg | [7] | |
| Density | 0.982 g/cm³ | [7] | |
| Flash Point | 97.4 °C | [7] | |
| Refractive Index | 1.468 | [7] | |
| XLogP3 | 0.45 | Computationally Predicted | [6][7] |
| Hydrogen Bond Donors | 2 | Computationally Predicted | [6] |
| Hydrogen Bond Acceptors | 2 | Computationally Predicted | [6] |
| Polar Surface Area | 32.3 Ų | Computationally Predicted | [6][7] |
Molecular Structure and Reactivity Insights
The reactivity of Azepan-4-ol is governed by its two primary functional groups: a secondary amine and a secondary alcohol. This dual functionality allows for a wide array of chemical transformations, making it a highly versatile synthetic intermediate.[1]
-
The Secondary Amine (pKa Context): The nitrogen atom is basic and nucleophilic. It can be readily N-alkylated, N-acylated, or used in reductive amination protocols to introduce diverse substituents. Its pKa value, while not explicitly found in the search results, would be critical for designing reactions and understanding its physiological behavior. The determination of pKa is typically achieved via potentiometric titration, a robust method for such functional groups.[9]
-
The Secondary Alcohol: The hydroxyl group can be oxidized to the corresponding ketone (azepan-4-one), esterified, or converted into a leaving group for nucleophilic substitution reactions. This position is a key site for introducing further complexity and modulating the molecule's properties.
Caption: Chemical structure of Azepan-4-ol.
Section 2: Applications in Research and Industry
Azepan-4-ol's unique structure makes it a valuable component in several high-value applications, from life-saving pharmaceuticals to advanced materials.
-
Pharmaceutical Development: The azepane scaffold is a privileged structure in medicinal chemistry, with over 20 FDA-approved drugs containing this motif.[10] Azepan-4-ol serves as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[2][8] Its structure allows for the creation of diverse libraries of compounds for screening against various biological targets.
-
Material Science: The compound's properties can be exploited in the development of advanced polymers, coatings, and adhesives.[2] Incorporation of the azepane ring into a polymer backbone can enhance flexibility or thermal stability, leading to materials with tailored performance characteristics.[1]
-
Agrochemicals: Azepan-4-ol can be used in the formulation of more effective and targeted pesticides and herbicides.[2][3][8]
-
Biochemical Research: As a foundational structure, it is used to synthesize probes and tool compounds to study cellular mechanisms and explore potential therapeutic pathways.[3]
Section 3: Synthetic Strategies for the Azepane Core
The construction of the seven-membered azepane ring is a non-trivial synthetic challenge. Several modern and classical methodologies can be employed, with the choice depending on the desired substitution pattern and stereochemistry.
Ring-Closing Metathesis (RCM)
RCM is a powerful strategy for forming cyclic structures.[11] The general approach involves synthesizing a linear precursor containing two terminal alkenes and an amine. A ruthenium-based catalyst (e.g., Grubbs catalyst) then facilitates an intramolecular reaction to form an unsaturated seven-membered ring (a tetrahydroazepine), which is subsequently reduced to the saturated azepane scaffold.[11]
Caption: Generalized workflow for Azepane synthesis via RCM.
Intramolecular Reductive Amination
This classical approach involves a precursor molecule containing both an amine and a carbonyl group (or a precursor to one). The intramolecular reaction forms a cyclic imine, which is then reduced in situ to yield the azepane ring. This method is particularly useful in the synthesis of complex, polyhydroxylated azepanes from carbohydrate-derived starting materials.[12]
Section 4: Experimental Protocol - Aqueous Solubility Determination
To ensure the trustworthiness and reproducibility of data, this section details a self-validating protocol for determining a critical physicochemical property. The Shake-Flask method is a gold-standard technique for measuring aqueous solubility.[9]
Objective
To determine the equilibrium solubility of Azepan-4-ol in a physiologically relevant aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at a constant temperature.
Methodology: Shake-Flask Method
This choice is predicated on its reliability and direct measurement of equilibrium, which is critical for applications like drug formulation and bioavailability studies.
Step 1: Sample Preparation
-
Add an excess amount of solid Azepan-4-ol (enough to ensure undissolved solid remains at equilibrium) to a known volume of aqueous buffer in a sealed, inert vial.
-
The use of excess solid is the self-validating step; the presence of undissolved material at the end of the experiment confirms that a saturated solution was achieved.[9]
Step 2: Equilibration
-
Agitate the vial on an orbital shaker at a constant, controlled temperature (e.g., 25°C or 37°C) for 24-48 hours.[9]
-
This extended period is crucial to ensure the system reaches thermodynamic equilibrium between the solid and dissolved states.
Step 3: Phase Separation
-
After equilibration, cease agitation and allow the vial to stand.
-
Separate the undissolved solid from the saturated solution via centrifugation at high speed, followed by careful collection of the supernatant, or by filtration through a chemically inert filter (e.g., 0.22 µm PTFE).[9] This step must be performed carefully to avoid disturbing the equilibrium.
Step 4: Quantification
-
Accurately dilute a known volume of the clear supernatant.
-
Determine the concentration of Azepan-4-ol in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Quantification must be performed against a calibration curve prepared with known concentrations of Azepan-4-ol.[9]
Caption: Workflow for solubility determination via the Shake-Flask method.
Section 5: Analytical Characterization
Confirming the identity, purity, and structure of Azepan-4-ol requires a suite of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A purity of ≥96% is commonly reported by suppliers.[2][3] A reversed-phase C18 column with a mobile phase of water and acetonitrile (often with a modifier like formic acid or TFA) is a typical starting point.
-
Mass Spectrometry (MS): Coupled with GC or LC, MS is used to confirm the molecular weight. The exact mass should correspond to 115.100 g/mol .[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure, providing information on the connectivity and chemical environment of every proton and carbon atom.
-
Gas Chromatography (GC): Suitable for analyzing volatile compounds. The boiling point of 203.7 °C suggests GC is a viable method for purity assessment.[7]
Section 6: Safety, Handling, and Storage
While a specific, comprehensive safety data sheet (SDS) for Azepan-4-ol was not found, data from related compounds like its hydrochloride salt and the corresponding ketone provide essential guidance.[13][14][15][16]
-
Handling: Handle in a well-ventilated area or under a chemical fume hood.[7] Wear suitable protective clothing, including gloves and safety glasses, to avoid contact with skin and eyes.[7] Avoid the formation of dust and aerosols.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Commercial suppliers recommend storage at 0-8°C.[2][3][8]
-
Toxicity: The chemical, physical, and toxicological properties have not been thoroughly investigated.[16] The hydrochloride salt of the related azepan-4-one is classified as harmful if swallowed or inhaled and causes serious eye damage.[14][15] Prudent laboratory practice dictates treating Azepan-4-ol with similar caution.
Conclusion
Azepan-4-ol (CAS: 39888-51-2) is more than just a chemical intermediate; it is a versatile scaffold with significant potential across pharmaceuticals, material science, and agrochemicals. Its dual functionality, combined with the conformational advantages of the seven-membered ring, provides a rich platform for synthetic innovation. A comprehensive understanding of its properties, guided by robust analytical and experimental protocols as outlined in this guide, is the key to unlocking its full potential in developing next-generation molecules.
References
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- PubChem. (n.d.). Azepan-4-ol | C6H13NO | CID 5149746.
- Chem-Impex. (n.d.). Azépane-4-ol.
- Capot Chemical Co., Ltd. (n.d.). MSDS of azEpan-4-OL hydrochloride.
- Echemi. (n.d.). Buy AZEPAN-4-OL from HANGZHOU LEAP CHEM CO., LTD.
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- Apollo Scientific. (2023). Azepan-4-one hydrochloride Safety Data Sheet.
- Capot Chemical Co., Ltd. (n.d.). MSDS of (R)-azEpan-4-ol.
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Parameswar, A. R., et al. (2013). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters. Retrieved from [Link]
- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
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Kumar, A., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Characteristics of 4-(Azepan-2-ylmethyl)morpholine.
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Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Retrieved from [Link]
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